N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
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Overview
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with dimethyl groups, a morpholinopropyl chain, and a butyramide moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The benzo[d]thiazole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 4 and 5 positions. This can be done using methyl iodide in the presence of a strong base like sodium hydride.
Attachment of the Morpholinopropyl Chain: The next step involves the nucleophilic substitution reaction where the benzo[d]thiazole derivative is reacted with 3-chloropropylmorpholine to form the morpholinopropyl chain.
Formation of the Butyramide Moiety: Finally, the butyramide group is introduced through an amide coupling reaction using butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, converting it to an amine under strong reducing conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole moiety.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride depends on its specific application:
Molecular Targets: It may interact with various enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)butyramide hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the nature of the substituent on the benzo[d]thiazole ring and the length of the alkyl chain.
- Unique Properties: N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is unique due to its specific combination of the morpholinopropyl chain and butyramide moiety, which may confer distinct biological activities and solubility profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2S.ClH/c1-4-6-18(24)23(10-5-9-22-11-13-25-14-12-22)20-21-19-16(3)15(2)7-8-17(19)26-20;/h7-8H,4-6,9-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTOPZHJTQDETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=CC(=C3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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